Cas no 36747-51-0 (3-(Dichloromethyl)benzoyl Chloride)

3-(Dichloromethyl)benzoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride,3-(dichloromethyl)-
- 3-(DICHLOROMETHYL)BENZOYL CHLORIDE
- 3-Dichlormethyl-benzoylchlorid
- 3-dichloromethylbenzoyl chloride
- Benzoyl chloride,3-(dichloromethyl)
- 3-Dichloromethyl-benzoyl chloride
- 3-(DICHLOROMETHYL)BENZOYLCHLORIDE
- (3-dichloromethyl)benzoyl chloride
- UNII-IO91DH852P
- DTXSID90369850
- AKOS015889327
- SCHEMBL73694
- MFCD00075604
- FT-0717114
- 36747-51-0
- Benzoyl chloride, 3-(dichloromethyl)-
- IO91DH852P
- Q27894339
- RXYDVDHUAVNAND-UHFFFAOYSA-N
- alpha,alpha-Dichloro-m-toluoyl chloride
- .ALPHA.,.ALPHA.-DICHLORO-M-TOLUOYL CHLORIDE
- 3-(Dichloromethyl)benzoyl Chloride
-
- MDL: MFCD00075604
- Inchi: InChI=1S/C8H5Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H
- InChI Key: RXYDVDHUAVNAND-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)C(=O)Cl)C(Cl)Cl
Computed Properties
- Exact Mass: 221.94100
- Monoisotopic Mass: 221.940598
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 17.1
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.4736 (rough estimate)
- Melting Point: 58-60 °C(lit.)
- Boiling Point: 320.3°C (rough estimate)
- Flash Point: 121.4°C
- Refractive Index: 1.5510 (estimate)
- PSA: 17.07000
- LogP: 3.54180
- Solubility: Not available
3-(Dichloromethyl)benzoyl Chloride Security Information
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-36/37
- Safety Instruction: S26; S27; S28; S36/37/39; S45
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
3-(Dichloromethyl)benzoyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D439905-100mg |
3-(Dichloromethyl)benzoyl Chloride |
36747-51-0 | 100mg |
$ 50.00 | 2022-06-05 | ||
TRC | D439905-500mg |
3-(Dichloromethyl)benzoyl Chloride |
36747-51-0 | 500mg |
$ 185.00 | 2022-06-05 | ||
abcr | AB278573-1 g |
3-(Dichloromethyl)benzoyl chloride; . |
36747-51-0 | 1g |
€45.00 | 2023-04-26 | ||
TRC | D439905-1g |
3-(Dichloromethyl)benzoyl Chloride |
36747-51-0 | 1g |
$ 275.00 | 2022-06-05 | ||
abcr | AB278573-1g |
3-(Dichloromethyl)benzoyl chloride; . |
36747-51-0 | 1g |
€45.00 | 2025-02-14 | ||
abcr | AB278573-5 g |
3-(Dichloromethyl)benzoyl chloride; . |
36747-51-0 | 5g |
€140.00 | 2023-04-26 | ||
abcr | AB278573-5g |
3-(Dichloromethyl)benzoyl chloride; . |
36747-51-0 | 5g |
€140.00 | 2025-02-14 |
3-(Dichloromethyl)benzoyl Chloride Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 3-(Dichloromethyl)benzoyl Chloride
Recent Advances in the Application of 3-(Dichloromethyl)benzoyl Chloride (CAS: 36747-51-0) in Chemical Biology and Pharmaceutical Research
3-(Dichloromethyl)benzoyl chloride (CAS: 36747-51-0) is a highly reactive acyl chloride derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key synthetic intermediate. Recent studies have explored its utility in the development of novel bioactive compounds, particularly in the synthesis of pharmacophores and prodrugs. This research brief consolidates the latest findings on this compound, highlighting its mechanistic roles, synthetic applications, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for the synthesis of benzodiazepine-based protease inhibitors. Researchers utilized 3-(Dichloromethyl)benzoyl chloride to introduce a dichloromethyl group at the benzoyl position, which significantly enhanced the inhibitory activity against HIV-1 protease. The study reported a 40% improvement in binding affinity compared to traditional derivatives, suggesting its potential in antiviral drug development.
In the field of cancer therapeutics, a recent Nature Chemical Biology publication (2024) revealed novel applications of this compound in the synthesis of HDAC (histone deacetylase) inhibitors. The dichloromethyl moiety was found to facilitate selective targeting of Class IIa HDACs, with particular efficacy observed in hematological malignancies. Structural-activity relationship studies indicated that the compound's unique electronic properties contributed to improved membrane permeability and target specificity.
From a synthetic chemistry perspective, advancements in flow chemistry techniques have enabled safer handling and more efficient utilization of 3-(Dichloromethyl)benzoyl chloride. A 2024 Organic Process Research & Development paper detailed a continuous-flow protocol that reduced reaction times by 70% while minimizing hazardous exposure. This technological improvement addresses previous challenges associated with the compound's high reactivity and moisture sensitivity.
Emerging research has also explored the compound's potential in prodrug design. A recent ACS Chemical Biology study (2024) demonstrated its utility in creating tumor-activated prodrugs, where the dichloromethyl group serves as both a protecting group and an activation trigger in response to specific tumor microenvironment conditions. This dual functionality represents a significant advancement in targeted cancer therapy approaches.
Regulatory and safety assessments of 3-(Dichloromethyl)benzoyl chloride have progressed in parallel with its expanding applications. The 2024 update to the European Chemicals Agency's database includes new toxicological data indicating that proper handling protocols can effectively mitigate its acute hazards. These findings support continued research while emphasizing the importance of appropriate safety measures in laboratory and industrial settings.
Looking forward, several research groups have announced investigations into the compound's potential in neurodegenerative disease therapeutics, particularly in the synthesis of small molecules targeting protein misfolding. Preliminary results presented at the 2024 International Chemical Biology Symposium suggest promising activity in models of tauopathies, though these findings await peer-reviewed publication.
In conclusion, 3-(Dichloromethyl)benzoyl chloride (CAS: 36747-51-0) continues to demonstrate remarkable versatility in pharmaceutical research. Its applications span from antiviral and anticancer drug development to innovative prodrug designs and synthetic methodology improvements. As research progresses, this compound is likely to maintain its position as a valuable tool in medicinal chemistry, particularly for researchers seeking to introduce dichloromethyl groups with precision and efficiency.
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